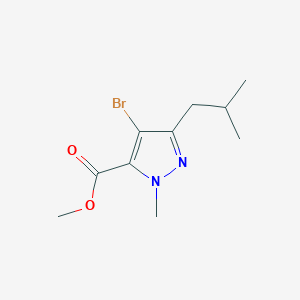
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including a similar compound to N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride, have been studied for their DNA binding properties and nuclease activity. These complexes show good DNA binding propensity and minor structural changes in calf thymus DNA, suggesting potential applications in the study of DNA interactions and anticancer research. The complexes also exhibit low toxicity to different cancer cell lines, indicating their potential use in cytotoxicity studies (Kumar et al., 2012).
Ethylene Oligomerization Studies
Nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of this compound, have been studied for their role in ethylene oligomerization. These studies provide insights into the influence of complex structure on ethylene oligomerization reactions, which are crucial for the development of industrial catalysts (Nyamato et al., 2016).
Cadmium(II) Schiff Base Complexes for Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands related to this compound, have been explored for their corrosion inhibition properties on mild steel. These studies bridge the gap between coordination chemistry and materials engineering, particularly in corrosion protection (Das et al., 2017).
Transfer Hydrogenation of Ketones
Chiral (pyridyl)imine nickel(II) complexes, including variants of this compound, have been used in studies focusing on the transfer hydrogenation of ketones. These studies contribute to understanding catalytic activities and mechanisms in organic synthesis (Kumah et al., 2019).
Catalysis in Methoxycarbonylation of Olefins
Palladium(II) complexes of (pyridyl)imine ligands, related to this compound, have been investigated as catalysts in the methoxycarbonylation of higher olefins. These studies are significant in the field of catalysis, particularly in the synthesis of esters (Zulu et al., 2020).
CO2-Promoted Copper(II) Coordination Polymers
Research on CO2-promoted Cu(II) coordination polymers has used ligands derived from compounds similar to this compound. These studies contribute to understanding the synthesis, structure, and functional properties of copper-based materials (Ghosh et al., 2014).
Synthesis of Chiral, Conformationally Mobile Ligands
Ligands including variants of this compound have been synthesized and studied for their potential in forming chiral, conformationally mobile complexes. Such research is pivotal in the field of chiral chemistry and enantioselective catalysis (Canary et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-pyridin-4-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-9-5-2-8-3-6-10-7-4-8;/h3-4,6-7,9H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTSFMKKQHQDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15430-49-6 | |
| Record name | 4-Pyridineethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B3059878.png)

![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3059880.png)


![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3059884.png)
![[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate](/img/structure/B3059886.png)




![tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1](/img/structure/B3059894.png)
